

Spectroscopic and Synthetic Profile of Tetrahydrocyclopenta[b]indol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

1,2,3,4-

Compound Name: Tetrahydrocyclopenta[b]indol-2-amine

Cat. No.: B566936

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodologies, and biological significance of Tetrahydrocyclopenta[b]indol-2-amine. This bicyclic heterocyclic compound, featuring a fused cyclopentane-indole scaffold with an amine substituent, is a molecule of interest in medicinal chemistry due to its potential as a pharmacophore in drug design.

Core Molecular Attributes

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₂ N ₂	[1] [2]
Molecular Weight	172.23 g/mol	[1] [2]
CAS Number	1263284-26-9	[1] [2]
Appearance	Light yellow to brown crystalline powder	[1]
Melting Point	104.0 to 109.0 °C	[1]

Spectroscopic Data

Detailed experimental spectroscopic data for Tetrahydrocyclopenta[b]indol-2-amine is not readily available in public databases. The following tables are based on predicted values and typical spectral characteristics for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR (500 MHz, CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.5 - 7.0	m	4H	Aromatic protons (indole ring)
~4.0 - 3.5	m	1H	CH-NH_2
~3.0 - 2.5	m	4H	CH_2 (cyclopentane ring)
~2.0	br s	2H	NH_2
~1.5	s (br)	1H	Indole N-H

Predicted ^{13}C NMR (125 MHz, CDCl_3)

Chemical Shift (ppm)	Assignment
~140 - 120	Aromatic carbons (indole ring)
~125 - 110	Aromatic carbons (indole ring)
~60 - 50	CH-NH_2
~40 - 20	CH_2 (cyclopentane ring)

Infrared (IR) Spectroscopy

The IR spectrum of Tetrahydrocyclopenta[b]indol-2-amine is expected to exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Medium, Broad	N-H stretch (amine and indole)
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch
~1620-1580	Medium	N-H bend (primary amine)
~1470-1450	Medium	Aromatic C=C stretch

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
172	Moderate	[M] ⁺
155	High	[M - NH ₃] ⁺
144	Moderate	[M - C ₂ H ₄] ⁺ (from cyclopentane ring)
130	High	[Indole fragment] ⁺
117	Moderate	[Indole fragment - NH] ⁺

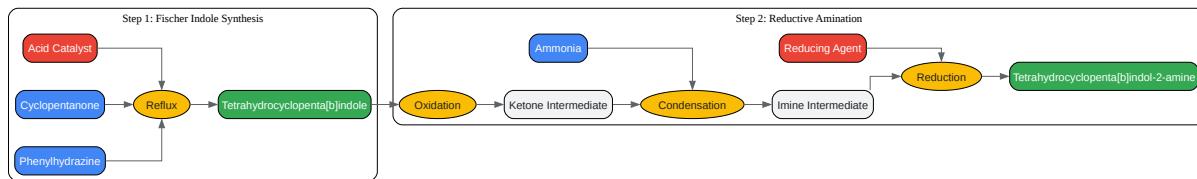
Experimental Protocols

Synthesis of Tetrahydrocyclopenta[b]indol-2-amine

A common synthetic route involves a multi-step process starting with the Fischer indole synthesis followed by functional group manipulation to introduce the amine.[\[1\]](#)

Step 1: Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indole

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine and cyclopentanone in a suitable acidic catalyst, such as sulfuric acid


(H_2SO_4) or polyphosphoric acid.[1]

- Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Introduction of the Amine Group via Reductive Amination

- Formation of the Imine: The 1,2,3,4-tetrahydrocyclopenta[b]indole from Step 1 can be oxidized to the corresponding ketone. This ketone is then reacted with ammonia or an ammonium salt (e.g., ammonium acetate) to form an imine intermediate.[1]
- Reduction to the Amine: The imine is then reduced to the primary amine. A common reducing agent for this transformation is sodium cyanoborohydride (NaBH_3CN) or catalytic hydrogenation (H_2 over a palladium catalyst).[1]
- Work-up and Purification: After the reduction is complete, quench the reaction carefully. Adjust the pH to basic and extract the product with an organic solvent. Purify the final compound, Tetrahydrocyclopenta[b]indol-2-amine, by column chromatography or recrystallization.

Experimental Workflow for Synthesis

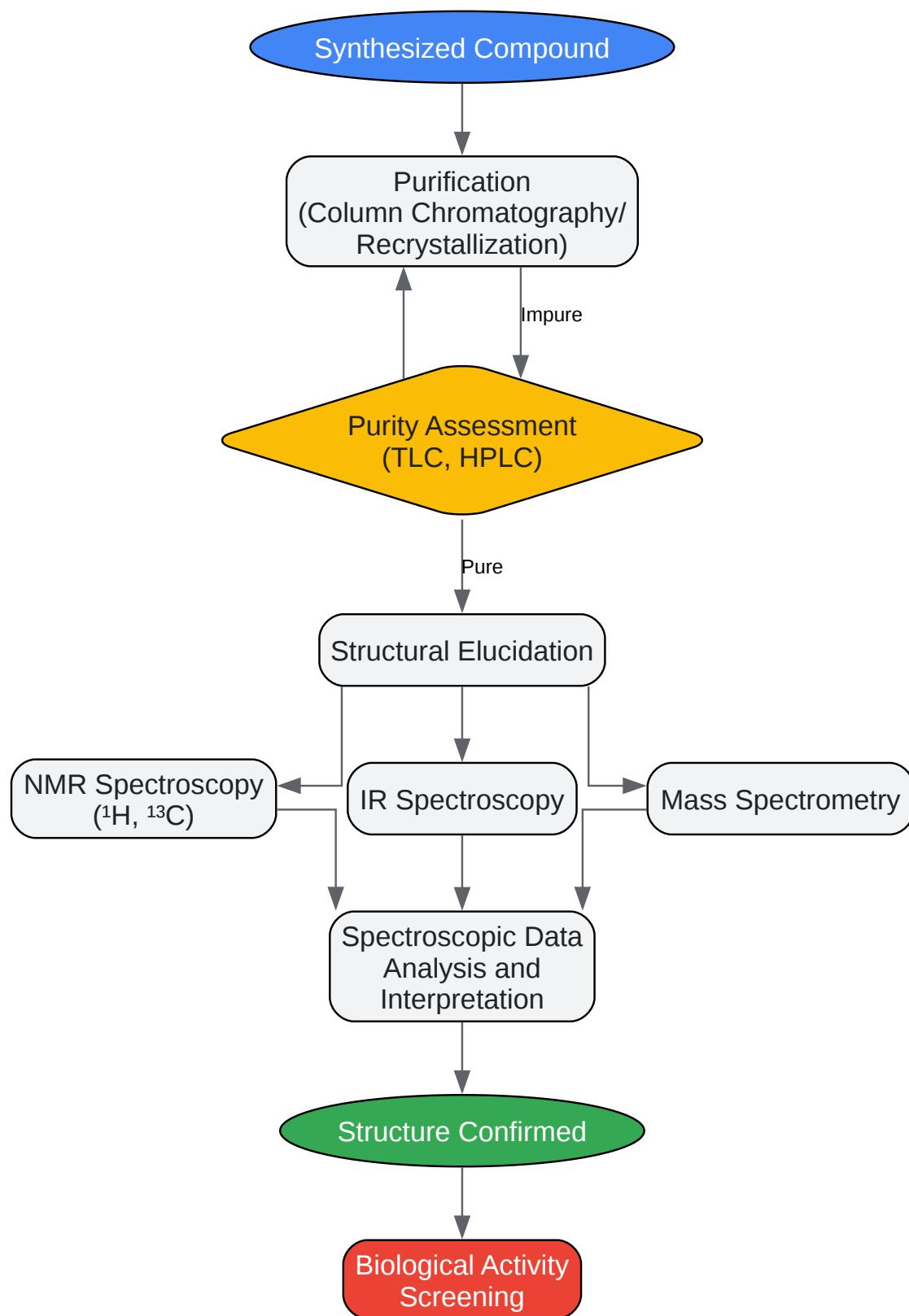
[Click to download full resolution via product page](#)

Caption: Synthetic pathway to Tetrahydrocyclopenta[b]indol-2-amine.

Spectroscopic Analysis Protocol

- NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- NMR Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 or 500 MHz spectrometer.
- IR Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- IR Data Acquisition: Record the IR spectrum over the range of 4000-400 cm^{-1} .
- MS Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- MS Data Acquisition: Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Biological Significance and Mechanism of Action


Tetrahydrocyclopenta[b]indol-2-amine has garnered attention for its potential biological activities. It is investigated as a potential agonist of the sphingosine-1-phosphate receptor 1 (S1P1), which is involved in various cellular processes.^[1] Its interaction with specific molecular targets, such as receptors and enzymes, is the basis for its observed biological effects.^[1]

The compound has shown potential in the following areas:

- Anticancer Activity: It has demonstrated cytotoxic effects against various cancer cell lines in vitro.^[1]
- Antimicrobial Properties: It is also being investigated for its potential to inhibit the growth of various microorganisms.^[1]

The precise signaling pathways through which Tetrahydrocyclopenta[b]indol-2-amine exerts its effects are still under investigation.

Logical Workflow for Compound Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of the synthesized compound.

This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics. The provided data and protocols are intended to facilitate further investigation into the chemical and biological properties of Tetrahydrocyclopenta[b]indol-2-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine|CAS 1263284-26-9 [benchchem.com]
- 2. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Tetrahydrocyclopenta[b]indol-2-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b566936#spectroscopic-data-nmr-ir-ms-for-tetrahydrocyclopenta-b-indol-2-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com